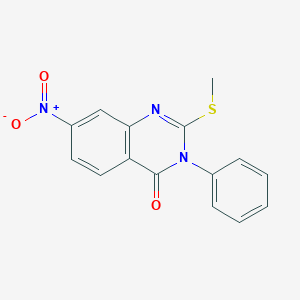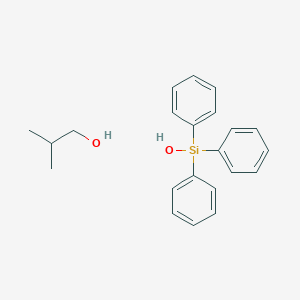
7-Methyl-5-(propan-2-yl)oct-5-en-3-yn-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methyl-5-(propan-2-yl)oct-5-en-3-yn-2-ol is an organic compound with a complex structure that includes multiple functional groups such as an alcohol, an alkyne, and an alkene
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-5-(propan-2-yl)oct-5-en-3-yn-2-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of Grignard reagents, which are known for their ability to form carbon-carbon bonds. The reaction conditions often require anhydrous environments and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. Catalysts such as palladium or nickel may be used to facilitate the formation of the desired product. The reaction conditions are carefully controlled to optimize the yield and purity of the compound.
化学反応の分析
Types of Reactions
7-Methyl-5-(propan-2-yl)oct-5-en-3-yn-2-ol can undergo various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The hydrogen atoms on the carbon atoms adjacent to the functional groups can be substituted with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenating agents such as bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group may yield a ketone, while reduction of the alkyne group may yield an alkene or alkane.
科学的研究の応用
7-Methyl-5-(propan-2-yl)oct-5-en-3-yn-2-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in the study of enzyme-catalyzed reactions involving alcohols and alkynes.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 7-Methyl-5-(propan-2-yl)oct-5-en-3-yn-2-ol involves its interaction with various molecular targets. The alcohol group can form hydrogen bonds with enzymes or receptors, while the alkyne and alkene groups can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
類似化合物との比較
Similar Compounds
- 2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-
- 7-Octen-2-ol, 2,6-dimethyl-
- p-Menthan-3-ol
Uniqueness
7-Methyl-5-(propan-2-yl)oct-5-en-3-yn-2-ol is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of research and industry.
特性
CAS番号 |
919516-25-9 |
|---|---|
分子式 |
C12H20O |
分子量 |
180.29 g/mol |
IUPAC名 |
7-methyl-5-propan-2-yloct-5-en-3-yn-2-ol |
InChI |
InChI=1S/C12H20O/c1-9(2)8-12(10(3)4)7-6-11(5)13/h8-11,13H,1-5H3 |
InChIキー |
SLJFFAJOKYLNFG-UHFFFAOYSA-N |
正規SMILES |
CC(C)C=C(C#CC(C)O)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


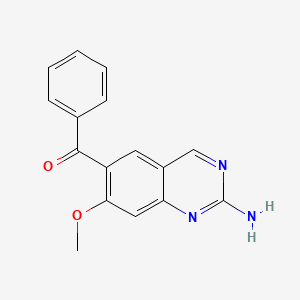
![{3,5-Bis[2-(dimethylamino)ethoxy]phenyl}methanol](/img/structure/B12623050.png)

![1-Cyclopropyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B12623076.png)
![1,1-Dimethylethyl N-[[(2S)-2-cyano-1-pyrrolidinyl]sulfonyl]carbamate](/img/structure/B12623080.png)
![{[3-(3,4-Dichlorophenyl)-3-oxo-1-phenylpropyl]sulfanyl}acetic acid](/img/structure/B12623085.png)
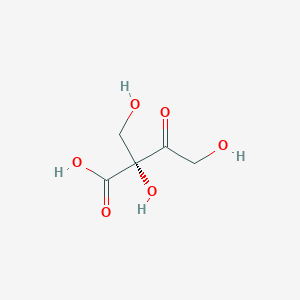
![8-(3-Chloro-4-methylphenyl)-6-(propylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine](/img/structure/B12623092.png)
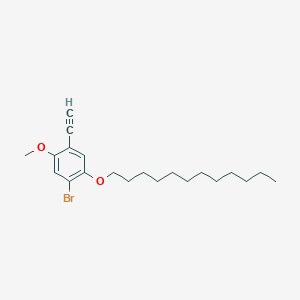
![N,N'-bis[(2,4,6-trimethylcyclohex-3-en-1-yl)methyl]ethane-1,2-diamine](/img/structure/B12623104.png)
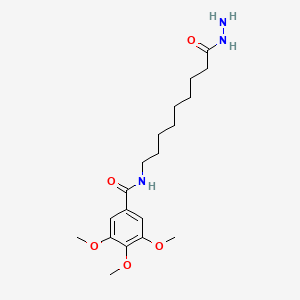
![1-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}pyridin-2(1H)-one](/img/structure/B12623119.png)
